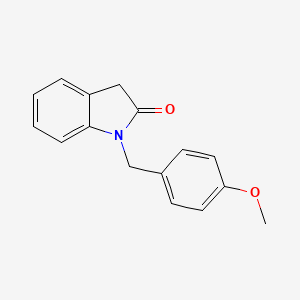

1-(4-Methoxybenzyl)indolin-2-one

描述

Structure

3D Structure

属性

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-3H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-19-14-8-6-12(7-9-14)11-17-15-5-3-2-4-13(15)10-16(17)18/h2-9H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZYSALZLPHSRRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of Indolin 2 One Systems

Reactivity at the N-1 Position and Aryl Moiety

The nitrogen atom at the N-1 position of the indolin-2-one core and the attached 4-methoxybenzyl group are key sites for chemical modifications. The nature of the N-1 substituent significantly impacts the reactivity of the entire molecule.

The N-benzyl group, and by extension the N-(4-methoxybenzyl) group, can be cleaved under various reductive or oxidative conditions, allowing for the deprotection of the N-1 position for further functionalization. This is a crucial step in many synthetic strategies aimed at creating diverse libraries of indolin-2-one derivatives.

Furthermore, the aryl moieties—both the benzene (B151609) ring of the indolin-2-one and the 4-methoxybenzyl group—are susceptible to electrophilic aromatic substitution reactions. The methoxy (B1213986) group on the benzyl (B1604629) substituent is an ortho-, para-directing group, potentially leading to functionalization on the benzyl ring itself. Research has shown that C-H functionalization of N-aryl groups can be achieved, offering a direct way to modify the substituent. For instance, palladium-catalyzed ortho-C–H methoxylation has been demonstrated on N-aryl amides, a reaction pattern that could potentially be applied to the N-(4-methoxybenzyl)indolin-2-one system. nih.gov

A novel metal-free methodology for the regioselective C-H alkylation of indolines at the C5 position with aryl aldehydes has been developed, proceeding efficiently with N-benzyl-protected substrates. nih.gov This highlights the influence of the N-substituent on the reactivity of the indoline (B122111) core's aromatic ring.

| Reaction Type | Position | Reagents/Conditions | Potential Outcome for 1-(4-Methoxybenzyl)indolin-2-one |

| N-Debenzylation | N-1 | Reductive (e.g., H₂, Pd/C) or Oxidative | Cleavage of the 4-methoxybenzyl group to yield indolin-2-one. |

| C-H Functionalization | Aryl Moiety | Pd-catalysis, various coupling partners | Introduction of new substituents on the indoline or benzyl ring. |

| Electrophilic Aromatic Substitution | Benzyl Ring | Electrophiles (e.g., halogens, nitro groups) | Substitution at the ortho position relative to the methoxy group. |

Reactivity at the C-3 Position and Its Derivatives

The C-3 position of the indolin-2-one ring is arguably the most reactive and synthetically versatile site. It is a prochiral center, and its functionalization often leads to the creation of a stereocenter, making it a key target for asymmetric synthesis. The methylene (B1212753) group at C-3 is acidic and can be readily deprotonated by a base to form an enolate, which can then react with a wide range of electrophiles.

Common transformations at the C-3 position include:

Alkylation: Reaction of the enolate with alkyl halides to introduce alkyl chains.

Aldol Condensation: Reaction with aldehydes or ketones to form 3-substituted-3-hydroxyindolin-2-ones, which can be further dehydrated to yield 3-ylideneoxindoles.

Michael Addition: The enolate can act as a Michael donor, or 3-ylideneoxindoles can act as Michael acceptors.

Mannich Reaction: Reaction with an aldehyde and an amine to introduce an aminomethyl group.

The 1-(4-methoxybenzyl) group can influence the stereochemical outcome of these reactions through steric hindrance, directing the approach of the electrophile.

Furthermore, the carbonyl group at C-2 can be converted into an imine, which can then undergo various reactions. For example, N-benzyl isatin (B1672199) derivatives can be converted to Schiff bases, which possess a range of pharmacological activities. nih.gov The C=N double bond in these imino-indolinones exists in an E conformation. nih.gov

Mechanistic Investigations of Chemical Transformations

The mechanisms of reactions involving the indolin-2-one core have been the subject of detailed investigations. For instance, the isomerization of spiro oxindole (B195798) alkaloids has been studied, revealing the influence of pH and solvent polarity on the reaction rates. rsc.org These studies support the existence of a zwitterionic intermediate, which is stabilized by polar solvents. rsc.org Protonation of the alkaloids was found to inhibit the isomerization process. rsc.org

In cycloaddition reactions, such as the [3+2] cycloadditions, mechanistic studies help to understand the regio- and diastereoselectivity of the products. For nickel-catalyzed [3+2] cycloadditions of N-substituted indoles, a stepwise mechanism is often proposed. mdpi.com ESI-MS monitoring has been used to identify reactive intermediates in these catalytic cycles. mdpi.com Computational studies, including DFT calculations, have been employed to investigate the free energy profiles of reactions, such as the ortho-C–H oxygenation of aryl iodides, providing insights into the reactivity of electrophiles and the feasibility of different reaction pathways. nih.gov

Mechanistic studies on the electrochemical 1,4-aryl migration of N-aryl-2-iodobenzamides suggest the generation of an aryl radical via cathodic single-electron reduction, followed by intramolecular spirocyclization and C-N bond cleavage. rsc.org

[3+2] Cycloaddition Reactions and Heterocycle Fusion

[3+2] cycloaddition reactions are powerful tools for the construction of five-membered rings. Indolin-2-one derivatives, particularly 3-ylideneoxindoles, are excellent dipolarophiles in such reactions. They can react with a variety of 1,3-dipoles, including nitrile oxides, azomethine ylides, and nitrones, to generate complex spirocyclic oxindole frameworks. uchicago.edu

For example, the reaction of N-substituted indoles with donor-acceptor cyclopropanes, catalyzed by nickel(II), leads to the formation of cyclopenta[b]indoles in a formal [3+2] cycloaddition. mdpi.com These reactions often proceed with high regio- and diastereoselectivity. The use of a 1-(4-methoxybenzyl) group on the indole (B1671886) nitrogen is compatible with these reaction conditions, leading to the corresponding fused indoline products.

Sydnones, which are stable cyclic 1,3-dipoles, can undergo [3+2] cycloaddition with arynes to produce 2H-indazoles. nih.gov This type of reaction, when applied to indolin-2-one-derived dipolarophiles, could lead to novel fused heterocyclic systems. The mechanism of these cycloadditions is often concerted, and the regioselectivity is controlled by the frontier molecular orbital energies of the dipole and the dipolarophile. beilstein-journals.org

| Dipole | Dipolarophile | Product |

| Nitrile Oxide | 1-(4-Methoxybenzyl)indole | 3-substituted azaindole derivatives researchgate.net |

| Donor-Acceptor Cyclopropane | N-substituted Indoles | Cyclopenta[b]indoles mdpi.com |

| Sydnone | Arynes | 2H-Indazoles nih.gov |

Isomerization Kinetics and Conformational Studies

In a study of 1-benzyl-3-[(4-methylphenyl)imino]indolin-2-one, the phenyl and tolyl rings were found to make dihedral angles of 84.71° and 65.11°, respectively, with the isatin group. nih.gov Such studies provide valuable information on the preferred spatial arrangement of the substituents.

The kinetics of isomerization processes, such as the cis-trans isomerization of azobenzene (B91143) derivatives, have been shown to be highly influenced by solvent polarity. longdom.org For push-pull systems, a dipolar transition state is often involved. longdom.org While not directly studying this compound, these findings on related systems highlight the importance of the molecular environment on dynamic processes. Kinetic studies on the isomerization of spiro oxindole alkaloids have also been conducted, determining rate coefficients at various temperatures and pH values. rsc.org

Theoretical calculations can complement experimental data, providing insights into the electronic structure and stability of different conformers. For instance, HOMO and LUMO energy calculations can indicate the kinetic stability and charge transfer resistance of a molecule. scielo.br

Computational and Theoretical Investigations of 1 4 Methoxybenzyl Indolin 2 One and Its Derivatives

Molecular Modeling and Docking Simulations for Target Interaction Analysis

Molecular modeling and docking are instrumental in predicting how a ligand, such as a derivative of 1-(4-methoxybenzyl)indolin-2-one, might interact with a biological target, typically a protein. This approach helps in rationalizing structure-activity relationships and guiding the design of more potent and selective molecules.

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a protein's active site, as well as the strength of this interaction, often expressed as a binding affinity or scoring function.

For derivatives of the indolin-2-one and methoxybenzyl scaffolds, docking studies have been crucial in identifying potential therapeutic targets and predicting binding affinities. For instance, derivatives of 2-(4-methoxybenzyl)imidazo[2,1-b] aun.edu.egnih.govnih.govthiadiazole were docked against the transforming growth factor-beta (TGF-β) type I receptor kinase domain (PDB: 1RW8). nih.govnih.gov The docking protocol was validated by redocking the co-crystallized ligand, achieving a root mean square deviation (RMSD) of 0.273 Å, which indicates high accuracy. nih.gov This study demonstrated that these derivatives bind effectively within the active site of the kinase. nih.govnih.gov

Similarly, a series of 1-benzyl-2-indolinone derivatives were evaluated as inhibitors of acetylcholinesterase (AChE), a key target in Alzheimer's disease. nih.gov Molecular modeling was used to design these compounds, leading to the synthesis of potent inhibitors. nih.govresearchgate.net Some of these compounds, like 6n, exhibited a high binding affinity with an inhibition constant (Ki) of 0.21 μM, which was approximately twofold more effective than the standard drug donepezil (B133215) (Ki = 0.41 μM). nih.govresearchgate.net

Furthermore, studies on other indolin-2-one derivatives have revealed high affinities for various receptors. For example, 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-one showed a remarkable affinity for the dopamine (B1211576) D4 receptor with a Ki value of 0.5 nM. nih.gov Docking studies on spiropyrazoline oxindoles identified β-tubulin as a potential target, with one compound showing a binding affinity energy of -7.9 kcal/mol. nih.gov These examples underscore the utility of docking in predicting the binding modes and affinities of ligands, thereby guiding the selection of candidates for further experimental validation. nih.gov

Table 1: Binding Affinities of Selected Indolin-2-one Derivatives

| Compound/Derivative Class | Target Protein | Binding Affinity (Ki or IC50) | Reference |

|---|---|---|---|

| 1-Benzyl-2-indolinone (6n) | Acetylcholinesterase (AChE) | 0.21 μM (Ki) | nih.gov |

| 1-(4-(4-(4-Hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-one (4c) | Dopamine D4 Receptor | 0.5 nM (Ki) | nih.gov |

| 2-(4-methoxybenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b] aun.edu.egnih.govnih.govthiadiazol-5-yl thiocyanate | Leukemia/Carcinoma Cell Lines | 0.79 - 1.6 μM (IC50) | nih.gov |

| 7-methoxy indolizine (B1195054) analogue (5a) | Cyclooxygenase-2 (COX-2) | 5.84 µM (IC50) | researchgate.net |

Beyond predicting binding affinity, docking simulations provide detailed information about the specific interactions between a ligand and the amino acid residues within the protein's active site. These interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking, are critical for stable binding.

In the study of 2-(4-methoxybenzyl)imidazo[2,1-b] aun.edu.egnih.govnih.govthiadiazole derivatives targeting TGF-β type I receptor kinase, docking revealed that the most potent compounds formed strong hydrogen bonds and hydrophobic interactions within the active site. nih.govnih.gov Similarly, molecular modeling of 7-methoxy indolizine derivatives against the COX-2 enzyme indicated that hydrophobic interactions were the primary contributors to the inhibitory activity. researchgate.net

For 4-methoxyphenyl-1H-indole derivatives designed as allosteric inhibitors of the ALOX15 enzyme, docking studies showed that the methoxyphenyl group of the inhibitor consistently positioned itself within a specific cavity of the enzyme's substrate-binding pocket, defined by helices α2 and α18. mdpi.comnih.gov This specific orientation was found to be crucial for its inhibitory effect. Analysis of the interactions of an antibacterial indolyl-methylene-benzohydrazide with its target protein also relied on molecular docking to predict the binding interactions. researchgate.net These analyses of active site interactions are fundamental for understanding the mechanism of action and for designing derivatives with improved binding characteristics.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. These methods provide insights into molecular structure, stability, and chemical reactivity.

DFT studies have been widely applied to molecules structurally related to this compound to understand their geometry, electronic distribution, and spectroscopic properties. For instance, calculations on (E)-1-benzyl-3-((4-methoxyphenyl)imino)-5-methylindolin-2-one were performed using the B3LYP/6-31G(d,p) level of theory to validate the computationally derived structures against experimental crystallographic data and to assess the relative stabilities of its (E) and (Z) isomers. aun.edu.egresearchgate.net

DFT has also been used to study various chalcone (B49325) derivatives containing a 4-methoxyphenyl (B3050149) group. mdpi.com These studies, often using the B3LYP hybrid functional with basis sets like 6-311++G(d,p), examine structural parameters, vibrational frequencies, and electronic properties. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the energy gap (ΔE), which is a key indicator of chemical reactivity. mdpi.com For (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, the calculated energy gap was found to be around 3.75 eV, indicating its potential for charge transfer within the molecule. Molecular electrostatic potential (MEP) maps are also generated to visualize the reactive regions of the molecule. mdpi.com

These theoretical calculations are often validated by comparing the computed spectroscopic data (e.g., IR, NMR) with experimental results, which generally show good agreement. mdpi.comscispace.com

Table 2: Representative DFT Functionals and Basis Sets Used in Studies of Related Compounds

| Compound Class | DFT Method/Functional | Basis Set | Application | Reference |

|---|---|---|---|---|

| (E)1-benzyl-3-((4-methoxyphenyl)imino)-5-methylindolin-2-one | B3LYP | 6-31G(d,p) | Isomer stability, structural validation | aun.edu.egresearchgate.net |

| (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | B3LYP | 6-311++G(d,p) | Structural, electronic, and reactivity analysis | |

| 2-(indolin-2-yl)-1,3-tropolones | PBE0 | 6-311+G(d,p) | Reaction mechanism, tautomer stability | beilstein-journals.org |

| 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one | B3LYP | 6-311G** | Reactivity descriptors, electronic properties | mdpi.com |

| (2e)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one | B3LYP / CAM-B3LYP | 6-311++G(d,p) | Geometric parameters, HOMO-LUMO analysis | researchgate.net |

Quantum chemical methods are also invaluable for elucidating reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the most likely pathway for a chemical reaction.

For example, the reaction mechanism for the formation of 2-(indolin-2-yl)-4,5,6,7-tetrachloro-1,3-tropolones was investigated using the PBE0/6-311+G(d,p) method. beilstein-journals.org This computational approach helped to understand the acid-catalyzed reaction between methylene-active heterocyclic compounds and o-chloranil. The study also explored the dynamic equilibrium between different tautomeric forms of the product in solution, finding that the (NH) isomers are thermodynamically more stable than the corresponding (OH) forms, with this stability being enhanced in polar solvents. beilstein-journals.org Such analyses provide a deep, molecular-level understanding of reaction feasibility and product stability.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static picture of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This technique is used to assess the conformational stability of a ligand in the binding pocket and to observe the dynamics of its interactions with the protein.

MD simulations have been applied to several systems involving derivatives of the core indolin-2-one structure. In the study of 1-benzyl-2-indolinones as AChE inhibitors, MD simulations indicated that the most potent compounds likely bind at an allosteric site of the enzyme, providing insights that go beyond simple active-site docking. nih.gov

For the allosteric inhibition of ALOX15 by a 4-methoxyphenyl-1H-indole derivative, MD simulations were crucial. nih.gov They revealed that the binding of the inhibitor in one monomer of the dimeric enzyme induced conformational changes in the other monomer, which in turn affected substrate binding. nih.gov The simulations showed that one of the predicted docking poses was stable throughout the entire simulation period. nih.gov Similarly, MD simulations of a spiropyrazoline oxindole (B195798) bound to its target protein confirmed that the compound maintained a stable and strong interaction, supporting its potential as a promising drug candidate. nih.gov These simulations are essential for confirming the stability of predicted binding modes and understanding the complex, dynamic effects of a ligand on its protein target. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies in Indolin-2-one Research

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. youtube.comyoutube.com The fundamental principle of QSAR is that the variations in the biological activity of a group of molecules are dependent on the changes in their structural or physicochemical properties. nih.gov This method is particularly valuable in ligand-based drug design, especially when the three-dimensional structure of the biological target is unknown. youtube.com

In the context of indolin-2-one research, QSAR studies are employed to identify the key molecular descriptors that govern the therapeutic activity of these derivatives. The process involves several steps:

Data Set Selection : A series of indolin-2-one analogues with known biological activities (e.g., inhibitory concentrations like IC₅₀) is compiled. nih.gov

Descriptor Calculation : Various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's structure, such as steric properties (e.g., molecular volume), electronic properties (e.g., partial charges, electronegativity), and hydrophobic properties (e.g., LogP). nih.gov

Model Development : A mathematical model is generated using statistical techniques like multilinear regression (MLR) to correlate the calculated descriptors with the observed biological activity. jchemlett.com

Model Validation : The predictive power and robustness of the QSAR model are rigorously assessed using internal and external validation methods. nih.govjchemlett.com A reliable model should accurately predict the activities of compounds not used in its development (the test set). nih.gov

For instance, a QSAR study on a series of indeno[1,2-b]indole (B1252910) derivatives, which share a core structure with indolin-2-ones, was conducted to identify potent inhibitors of Casein Kinase II (CK2). nih.gov The resulting QSAR model was then used to predict the activity of new compounds. nih.govnih.gov Such models provide invaluable insights into the structural requirements for bioactivity. Contour maps generated from 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can visualize regions where modifications to the molecular structure would likely enhance or diminish activity. mdpi.com For example, these maps can indicate areas where bulky groups are favored (steric field) or where positive or negative charges would be beneficial (electrostatic field). mdpi.com

Table 1: Example of Descriptors and Statistical Validation in a QSAR Study for Indeno[1,2-b]indole Derivatives nih.govnih.gov

| Parameter | Description | Value/Significance |

|---|---|---|

| Dataset | Number of indeno[1,2-b]indole derivatives used in the study. | 30 compounds (Training and Test set) |

| Biological Activity | The measured endpoint for the QSAR model. | IC₅₀ values for CK2 inhibition |

| r² (Correlation Coefficient) | Measures the goodness of fit of the model to the training set data. | A value close to 1 indicates a strong correlation. nih.gov |

| q² (Cross-validated r²) | Measures the internal predictive ability of the model. | A statistically significant q² suggests a robust model. nih.gov |

| Key Descriptors | The physicochemical properties found to significantly influence activity. | Often includes steric, electronic, and hydrophobic parameters. mdpi.com |

These QSAR models serve as a predictive tool to prioritize the synthesis of the most promising indolin-2-one derivatives, thereby streamlining the drug discovery process and reducing resource expenditure. nih.gov

In Silico ADMET Profiling and Property Prediction Methodologies

For a compound to be a successful drug, it must not only interact effectively with its target but also possess favorable pharmacokinetic properties. These properties are often summarized by the acronym ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity. mdpi.com Predicting ADMET properties early in the drug discovery pipeline is critical, as poor pharmacokinetics and toxicity are major reasons for the failure of drug candidates in later clinical trial phases. mdpi.com In silico ADMET prediction methods offer a rapid and efficient way to evaluate these properties for compounds like this compound before they are even synthesized. mdpi.comeurekaselect.com

Various computational tools and web servers (e.g., QikProp, ADMETlab) are available to predict a wide range of ADMET-related parameters based on a molecule's structure. researchgate.netresearchgate.net These predictions are typically based on models derived from large datasets of experimental results for diverse chemicals.

Key ADMET properties predicted for indolin-2-one derivatives include:

Absorption : This relates to how well the drug is absorbed into the bloodstream, typically from the gastrointestinal tract for oral drugs. Important predicted parameters include Caco-2 cell permeability (QPPCaco), which models the intestinal wall, and human oral absorption. researchgate.net

Distribution : This describes how the drug spreads through the body's tissues and fluids. The blood-brain barrier (BBB) penetration (QPlogBB) is a critical parameter, indicating whether a compound is likely to enter the central nervous system. researchgate.net

Metabolism : This concerns the chemical transformation of the drug by enzymes in the body, primarily in the liver. Predictions can identify likely metabolic pathways and potential inhibition of key cytochrome P450 (CYP) enzymes.

Excretion : This refers to the elimination of the drug and its metabolites from the body. Total clearance (CLtot) is a parameter that helps determine dosing frequency. mdpi.com

Toxicity : Computational models can predict various toxicity endpoints, such as potential cardiotoxicity (e.g., hERG inhibition) and general toxicity levels. researchgate.net

Studies on various heterocyclic compounds, including indolin-2-one derivatives, have utilized these in silico tools to assess their drug-likeness. researchgate.netnih.gov For example, analyses often check for compliance with Lipinski's Rule of Five, a set of guidelines used to evaluate if a compound has properties that would make it a likely orally active drug in humans. mdpi.comnih.gov

Table 2: Representative In Silico Predicted ADMET Properties for Indolin-2-one Derivatives mdpi.comresearchgate.netresearchgate.net

| ADMET Parameter | Description | Favorable Range/Value |

|---|---|---|

| Molecular Weight (MW) | Mass of the molecule. | < 500 Da (Lipinski's Rule) |

| logP (Octanol/Water Partition Coefficient) | Measures lipophilicity. | < 5 (Lipinski's Rule) |

| Hydrogen Bond Donors (HBD) | Number of N-H and O-H bonds. | < 5 (Lipinski's Rule) |

| Hydrogen Bond Acceptors (HBA) | Number of N and O atoms. | < 10 (Lipinski's Rule) |

| QPPCaco (Caco-2 Permeability) | Predicts intestinal absorption. | > 500 nm/s is considered high. |

| QPlogBB (Blood-Brain Barrier Permeability) | Predicts CNS penetration. | -3.0 to +1.2 |

| Total Clearance (CLtot) | Rate of drug elimination from the body. | Low values may suggest longer dosing intervals. mdpi.com |

The integration of these ADMET prediction methodologies allows researchers to filter large virtual libraries of indolin-2-one derivatives, prioritizing compounds that not only exhibit high predicted activity from QSAR models but also possess a promising, drug-like pharmacokinetic profile. This dual-pronged computational approach significantly enhances the efficiency and success rate of identifying viable lead candidates for further development. nih.gov

Exploration of Biological Activity Mechanisms and Molecular Target Identification Within the Indolin 2 One Class

Modulation of Kinase Activity by Indolin-2-one Derivatives

Kinases are pivotal enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of many diseases, including cancer. The indolin-2-one core has proven to be an effective pharmacophore for designing kinase inhibitors, acting primarily as competitive inhibitors of ATP binding to the enzyme's catalytic pocket. nih.govmdpi.combenthamscience.com The versatility of this scaffold allows for substitutions that can confer selectivity towards different families of kinases. nih.govacs.org

Receptor tyrosine kinases (RTKs) are cell surface receptors that play crucial roles in cellular signaling pathways governing growth, differentiation, and metabolism. The indolin-2-one structure is central to many RTK inhibitors. acs.org These inhibitors typically function by occupying the ATP-binding site in the kinase domain, thereby preventing the autophosphorylation of the receptor and blocking downstream signaling cascades. acs.orgresearchgate.net

Structure-activity relationship (SAR) studies have provided insight into achieving selectivity. For instance, modifying the C-3 position of the indolin-2-one ring can target different RTKs. acs.org

VEGFR-2 Inhibition: Derivatives featuring a 3-[(five-membered heteroaryl ring)methylidenyl] group on the indolin-2-one core show high specificity for the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. acs.org

EGF and Her-2 Inhibition: The introduction of bulky groups on a 3-(substituted benzylidenyl) moiety leads to selective inhibition of the Epidermal Growth Factor Receptor (EGFR) and Her-2. acs.org

PDGF and VEGF Inhibition: Compounds with an extended side chain at the C-3 position have demonstrated high potency and selectivity against Platelet-Derived Growth Factor (PDGF) receptors and VEGFR. acs.org

The Tropomyosin receptor kinase (TRK) family, another class of RTKs, has also been effectively targeted by indolin-2-one derivatives. tandfonline.comresearchgate.net Sunitinib, a well-known multi-kinase inhibitor based on this scaffold, targets several RTKs including VEGFR and c-KIT. nih.gov A newer generation of these compounds has been designed to overcome resistance mutations that can emerge during treatment. bohrium.com

Table 1: Examples of Indolin-2-one Derivatives and their RTK Targets

| Compound Class | Target RTK(s) | Key Structural Feature | Reference |

|---|---|---|---|

| 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones | VEGFR-2 (Flk-1) | Five-membered heteroaryl ring at C-3 | acs.org |

| 3-(substituted benzylidenyl)indolin-2-ones | EGF, Her-2 | Bulky phenyl ring substituent at C-3 | acs.org |

| Indolin-2-one with extended C-3 side chain | PDGF, VEGF (Flk-1) | Extended side chain at C-3 | acs.org |

| Sunitinib | VEGFR, PDGFR, c-KIT | Arylideneindolin-2-one | nih.gov |

Indolin-2-one derivatives have been developed as potent inhibitors of kinases that are critical for cell cycle progression. nih.gov Overexpression of these kinases, such as Aurora kinases and Cyclin-Dependent Kinases (CDKs), is frequently observed in tumors. eurekaselect.comresearchgate.net

Aurora Kinase Inhibition: Aurora B kinase is a key regulator of mitosis, and its errors can lead to genetic instability and cancer. nih.govwhiterose.ac.uk Several indolin-2-one derivatives have been designed as selective Aurora B inhibitors. eurekaselect.comnih.govwhiterose.ac.uk For example, a cyclopropylurea derivative (8a) demonstrated potent and selective inhibition of Aurora B with an IC50 of 10.5 nM. nih.govwhiterose.ac.uk Mechanistic studies confirmed that this compound reduces the phosphorylation of Aurora B and its downstream target, Histone H3. nih.govwhiterose.ac.uk This inhibition leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis and necrosis in cancer cells. nih.gov

CDK Inhibition: CDKs are essential for regulating the transitions between different phases of the cell cycle. The indolin-2-one scaffold is present in indirubin, a natural product known to inhibit CDKs. mdpi.com Synthetic derivatives have been optimized for greater potency and selectivity. One study found a novel indolin-2-one derivative (compound 9) to have a 4.8-fold higher inhibitory effect against CDK-2 than indirubin. mdpi.com Another compound (4k) was a potent inhibitor of CDK8, a kinase implicated in idiopathic pulmonary fibrosis. nih.gov Inhibition of these CDKs leads to cell cycle arrest, typically at the G1 phase. mdpi.com

Other Cell Cycle-Related Kinase Inhibition: The p21-activated kinase 4 (PAK4) is another target for which indolin-2-one inhibitors have been developed. Compounds have shown potent inhibitory activity against PAK4, leading to G2/M cell cycle arrest and inhibition of the PAK4/LIMK1/cofilin signaling pathway, which is involved in cell migration and invasion. nih.gov

Table 2: Indolin-2-one Derivatives as Cell Cycle Kinase Inhibitors

| Compound | Target Kinase | IC50 | Cellular Effect | Reference |

|---|---|---|---|---|

| Cyclopropylurea derivative (8a) | Aurora B | 10.5 nM | G2/M arrest, apoptosis | nih.govwhiterose.ac.uk |

| Carbamate derivative (6e) | Aurora B | 16.2 nM | G2/M arrest, apoptosis | nih.gov |

| Compound 9 | CDK-2 | More potent than indirubin | G1 arrest | mdpi.com |

| Compound 4k | CDK8 | 129 nM | Inhibition of EMT | nih.gov |

| Compound 12d | PAK4 | 16 nM | G2/M arrest, migration inhibition | nih.gov |

Mechanistic Studies of Enzyme Inhibition Beyond Kinases

The chemical versatility of the indolin-2-one scaffold extends its inhibitory activity to enzymes other than kinases, presenting alternative mechanisms for its therapeutic effects.

Thioredoxin reductase (TrxR) is a key selenoenzyme in the cellular antioxidant system that maintains the reduced state of thioredoxin (Trx). Certain 3-(2-oxoethylidene)indolin-2-one compounds possess a Michael acceptor moiety (an α,β-unsaturated carbonyl group) that makes them highly reactive. nih.govnih.gov This electrophilic center is crucial for their mechanism of action against TrxR. nih.gov

These compounds selectively target the highly accessible selenocysteine (B57510) (Sec) residue in the C-terminal active site of TrxR. nih.govnih.gov This interaction is irreversible and leads to potent inhibition of the enzyme's activity. nih.gov The inhibition of TrxR disrupts the cellular redox balance, causing the oxidation of Trx. nih.govnih.gov Oxidized Trx can no longer inhibit Apoptosis Signal-regulating Kinase 1 (ASK1), leading to the activation of the p38 and JNK mitogen-activated protein kinase (MAPK) signaling pathways, which culminates in apoptotic cell death. nih.govnih.gov

DNA gyrase and topoisomerase IV are essential bacterial enzymes that control DNA topology, making them validated targets for antibacterial agents. Fragment-based design approaches have identified the indolin-2-one scaffold as a binder to the N-terminal fragment of DNA gyrase B (GyrB). nih.gov These derivatives act as competitive inhibitors with respect to ATP, binding to the ATP-binding site of the enzyme. nih.gov Biophysical studies have confirmed that this binding is reversible. nih.gov

Furthermore, certain indoloquinolinedione derivatives, which contain the indolinone core structure, have been shown to inhibit both eukaryotic topoisomerase I and topoisomerase II. nih.gov These compounds act by stimulating the formation of a "cleavable complex," where the enzyme is trapped on the DNA after cleaving it, preventing the re-ligation step. nih.gov This leads to DNA strand breaks and subsequent cell death. These derivatives show a preference for inhibiting Topoisomerase I over Topoisomerase II. nih.gov

Investigation of Cellular Pathway Modulations

The inhibition of specific molecular targets by indolin-2-one derivatives triggers a cascade of events that modulate broader cellular pathways, ultimately determining the cell's fate.

Apoptosis Induction: A common downstream effect of targeting kinases like Aurora B and TrxR is the induction of apoptosis. nih.govnih.gov This is often evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP) and the activation of caspases, such as caspase-3. nih.govnih.gov

MAPK Pathway Activation: As mentioned, TrxR inhibition by specific indolin-2-ones leads to the activation of the ASK1-p38/JNK MAPK signaling axis, a pro-apoptotic pathway. nih.govnih.gov In contrast, other derivatives designed as anti-inflammatory agents have been shown to inhibit the lipopolysaccharide (LPS)-induced phosphorylation of MAPKs (JNK, ERK, and p38), thereby reducing inflammation. mdpi.com

NF-κB Pathway Inhibition: In the context of inflammation, certain 3-substituted-indolin-2-one derivatives have been found to suppress the NF-κB signaling pathway. mdpi.com They achieve this by inhibiting the phosphorylation of key proteins like Akt and IκB, which prevents the nuclear translocation of the p65 subunit of NF-κB and reduces the expression of pro-inflammatory cytokines like TNF-α and IL-6. mdpi.com

Cell Cycle Arrest: As detailed in section 5.1.2, the inhibition of cell cycle kinases like CDKs and Aurora B by indolin-2-one compounds directly leads to cell cycle arrest at specific checkpoints, most commonly G1 or G2/M, preventing cell proliferation. mdpi.comnih.govnih.gov

Induction of Cell Cycle Arrest (G0/G1, G2/M, S phase) and Associated Mechanisms

A primary mechanism by which indolin-2-one derivatives inhibit cancer cell proliferation is by inducing cell cycle arrest at various phases, thereby preventing cells from dividing and growing. youtube.com Different derivatives have been shown to halt progression at the G1, S, or G2/M phases, often through the modulation of key regulatory proteins.

Certain indolin-2-one based molecules cause cell cycle arrest in the G1 phase. nih.gov For instance, studies on hepatocellular carcinoma (HepG2) cells treated with specific indolinone-based derivatives (compounds 9 and 20) demonstrated an arrest at the G1 phase. This was associated with a significant upregulation of the cell cycle inhibitory proteins p53 and p21. nih.gov

Other derivatives have been found to induce arrest at the G2/M checkpoint. In studies targeting breast cancer, indolin-2-one derivatives 6e and 8a were shown to cause G2/M cell cycle arrest in MDA-MB-468 cells. nih.gov Similarly, another derivative, 6n, led to a notable decrease in the cell population during the G2/M phase. tandfonline.com The general mechanism for G2/M arrest involves the accumulation of cells that are unable to progress into mitosis. youtube.com

Furthermore, some novel indolin-2-one derivatives have been observed to induce cell cycle arrest in the S phase in Malignant Mesothelioma, Breast, and Colon Cancer cells. This arrest was accompanied by an increase in the expression of the proteins p21 and p27. researcher.life

Table 1: Examples of Indolin-2-one Derivatives and their Effects on Cell Cycle

| Compound/Derivative | Cell Line(s) | Phase of Arrest | Associated Mechanisms |

|---|---|---|---|

| Compounds 9 and 20 | HepG2 | G1 | Upregulation of p53 and p21 nih.gov |

| Derivatives 6e and 8a | MDA-MB-468 | G2/M | Inhibition of Aurora B and its downstream target, Histone H3 phosphorylation nih.gov |

| Derivative 6n | MCF-7 | G2/M | Significant decrease in cell population in G2/M phase tandfonline.com |

| Novel indolin-2-one derivatives (6a-d) | Malignant Mesothelioma, Breast, Colon Cancer | S | Elevated levels of p21 and p27 expression researcher.life |

Apoptosis Induction Pathways and Marker Expression (e.g., Caspases, BAX/Bcl-2)

Inducing apoptosis, or programmed cell death, is a critical goal of anticancer therapies. Indole (B1671886) compounds, including the indolin-2-one class, have been demonstrated to trigger apoptosis through various molecular pathways. mdpi.com The process often involves the modulation of pro-apoptotic and anti-apoptotic proteins and the activation of caspases, which are the executioners of apoptosis.

A key mechanism is the regulation of the Bcl-2 family of proteins. Many indolin-2-one derivatives have been shown to initiate mitochondrial-mediated (intrinsic) apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. researcher.life This shift in the Bax/Bcl-2 ratio is a critical event that leads to the release of mitochondrial cytochrome c and subsequent activation of the caspase cascade. researcher.lifemdpi.com For example, specific derivatives were found to increase the Bax/Bcl-2 ratio in HepG2 cells, which in turn initiated the caspase-3/7 cascade. nih.gov This leads to the cleavage of essential cellular substrates, such as PARP (Poly (ADP-ribose) polymerase), ultimately causing cell death. researcher.life

The activation of caspases is a hallmark of apoptosis. Indole compounds can activate initiator caspases like caspase-9 and executioner caspases such as caspase-3. mdpi.com Studies have shown that certain indolin-2-one derivatives lead to the activation of caspase-3 and subsequent PARP cleavage in cancer cells. researcher.life Furthermore, some derivatives can promote apoptosis through both intrinsic and extrinsic pathways, as evidenced by the increased expression of Fas Ligand (Fas-L) alongside a higher Bax/Bcl-2 ratio. nih.gov

Table 2: Apoptotic Mechanisms of Indolin-2-one Derivatives

| Compound/Derivative | Apoptotic Effect | Key Markers/Pathways |

|---|---|---|

| Indole compounds (general) | Induce apoptosis | Downregulation of Bcl-2, Bcl-XL; Upregulation of Bax; Activation of caspase-9 and caspase-3 mdpi.com |

| Compounds 9 and 20 | Promote apoptosis | Increased Bax/Bcl-2 ratio; Increased caspase-3/7 levels; Increased Fas-L expression nih.gov |

| Novel indolin-2-one derivatives (6a-d) | Initiate mitochondrial apoptosis | Upregulation of Bax; Downregulation of Bcl-2; Activation of caspase-3; PARP cleavage researcher.life |

| Derivative 6n | Induce early and late apoptosis | 19-fold increase in apoptosis in Annexin-V-FTIC assay tandfonline.com |

Interference with Signaling Cascades (e.g., PI3K/AKT/mTOR, MAPK, NF-κB)

Indolin-2-one derivatives exert their biological effects by interfering with crucial intracellular signaling cascades that regulate cell proliferation, survival, and inflammation. nih.gov The PI3K/AKT/mTOR, MAPK, and NF-κB pathways are frequent targets.

The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival, and its aberrant activation is common in cancer. Some indolin-2-one derivatives have been identified as inhibitors of this pathway. researchgate.net For example, a study on novel derivatives revealed their ability to delay cell proliferation by inhibiting AKT signaling in various cancer cell lines. researcher.life

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes kinases like ERK, JNK, and p38, is involved in cellular responses to external stimuli. nih.gov The indolin-2-one derivative 3-(3-hydroxyphenyl)-indolin-2-one was shown to significantly inhibit the phosphorylation of JNK, ERK, and p38 in LPS-stimulated macrophages, thereby attenuating the inflammatory response. nih.gov Other derivatives have also been shown to inhibit the ERK1/2 signaling pathway. researcher.life

The Nuclear Factor-kappa B (NF-κB) pathway is a key player in inflammation and cell survival. nih.gov Treatment with 3-(3-hydroxyphenyl)-indolin-2-one was found to suppress the activation of the NF-κB pathway by inhibiting the phosphorylation and degradation of its inhibitor, IκBα, and the subsequent phosphorylation of the p65 subunit. nih.gov

Table 3: Indolin-2-one Derivatives' Interference with Signaling Cascades

| Compound/Derivative | Targeted Pathway | Effect |

|---|---|---|

| 3-(3-hydroxyphenyl)-indolin-2-one | PI3K/AKT, MAPK (JNK, ERK, p38), NF-κB | Inhibition of phosphorylation/activation nih.gov |

| 4-nitro substituted bisthiosemicarbazone 5c | PI3K | Potential inhibition researchgate.net |

| Novel indolin-2-one derivatives (6a-d) | AKT, ERK1/2, STAT3 | Inhibition of signaling researcher.life |

Target Identification and Validation Methodologies (e.g., Chemical Proteomics)

Identifying the specific molecular targets of small-molecule compounds like indolin-2-one derivatives is crucial for understanding their mechanism of action and for drug development. researchgate.net Chemical proteomics has emerged as a powerful and indispensable technology for the comprehensive identification of drug-binding proteins directly from complex biological systems. nih.govmdpi.com

This interdisciplinary approach combines synthetic chemistry with advanced mass spectrometry to "fish" for the protein targets of a bioactive compound. nih.gov Probe-based methods are a cornerstone of chemical proteomics. These can be broadly categorized into two workflows:

Compound-Centric Chemical Proteomics (CCCP) : This approach focuses on a specific biologically active small molecule. mdpi.com A chemical probe is synthesized by modifying the compound of interest with a reactive group (like a photocrosslinking group) and a tag (like biotin) for enrichment. This probe is introduced into a proteome (e.g., a cell lysate), where it binds to its target protein(s). Upon activation (e.g., by UV light), the probe forms a covalent bond with its target. The tagged protein-probe complex can then be pulled down and the protein identified by mass spectrometry. mdpi.com

Activity-Based Protein Profiling (ABPP) : This method targets entire families of enzymes based on their catalytic activity. mdpi.com It uses active site-directed probes that covalently bind to the active sites of many members of an enzyme class. This is particularly useful for screening compounds against a specific enzyme family and understanding their selectivity. mdpi.com

Quantitative proteomics techniques are often integrated into these workflows to distinguish true targets from non-specific binders. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a prevalent method. In SILAC, cells are grown in media containing either "light" (normal) or "heavy" (isotope-labeled) amino acids. The proteomes are then mixed and subjected to the affinity enrichment experiment. True target proteins will be specifically enriched from the sample treated with the probe, which can be accurately quantified by mass spectrometry, allowing for high-confidence target identification. mdpi.com These methodologies are essential for discovering the direct molecular targets of the indolin-2-one class of compounds, thereby validating their on-target effects and uncovering potential off-target interactions. researchgate.net

Medicinal Chemistry Research and Scaffold Optimization Strategies for Indolin 2 One Derivatives

Indolin-2-one as a Core Scaffold in Rational Drug Design Approaches

The indolin-2-one structure is considered a "privileged scaffold" in drug discovery. researchgate.netscispace.comeurekaselect.com This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them ideal starting points for the design of new drugs. scispace.com The synthetic accessibility and the possibility for diverse substitutions on the indolin-2-one ring system have made it a central focus of many rational drug design strategies. nih.govmdpi.com

Rational drug design often begins with a known active compound or a core structure like indolin-2-one and systematically modifies it to enhance its desired biological effects. researchgate.net This process is guided by an understanding of the target's structure and the interactions between the ligand and the receptor. For instance, the design of 3-substituted-indolin-2-one derivatives has been based on the structures of naturally occurring aurones and azaaurones to identify compounds with anti-inflammatory activity. mdpi.com This approach highlights how the indolin-2-one scaffold can be rationally modified to create molecules with specific therapeutic applications.

Structure-Activity Relationship (SAR) Methodological Analysis

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. patsnap.comfrontiersin.org By systematically altering different parts of the indolin-2-one scaffold and observing the resulting changes in activity, researchers can identify key structural features required for therapeutic efficacy.

The N-1 and C-3 positions of the indolin-2-one ring are critical points for modification and have a significant impact on biological activity. nih.govnih.gov

N-1 Position: The presence and nature of a substituent at the N-1 position can strongly influence the compound's anticancer activity. Studies have shown that the absence of an alkyl group at the nitrogen position can lead to limited activity, while the introduction of an N-aryl fragment can significantly improve activity against certain cancer cell lines. nih.gov For example, the introduction of an N-phenyl or -methoxy function enhanced activity against K562 cell lines. nih.gov

C-3 Position: The C-3 position is another key site for structural variation. The introduction of different substituents at this position can lead to selective inhibition of various receptor tyrosine kinases (RTKs). For instance, 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones are highly specific against VEGF (Flk-1) RTK activity. acs.org In contrast, 3-(substituted benzylidenyl)indolin-2-ones with bulky groups on the phenyl ring show high selectivity towards EGF and Her-2 RTKs. acs.org Furthermore, compounds with an extended side chain at the C-3 position have demonstrated high potency and selectivity against PDGF and VEGF (Flk-1) RTKs. acs.org The substitution pattern at the C-3 position is a crucial determinant of the compound's target selectivity.

Aryl and alkyl moieties introduced at various positions of the indolin-2-one scaffold play a crucial role in how the molecule interacts with its biological target. mdpi.comnih.gov These groups can influence the compound's shape, size, and electronic properties, which in turn affect its binding affinity and selectivity.

For example, in the design of anti-inflammatory agents, the nature of the aryl group at the 3-position of the indolin-2-one ring was found to be critical for activity. mdpi.com Specifically, a 3-(3-hydroxyphenyl)-indolin-2-one derivative showed excellent anti-inflammatory activity by inhibiting key signaling pathways. mdpi.com The presence of aryl groups can also contribute to important interactions within the binding site of a target protein, such as π-π stacking and hydrophobic interactions, which are essential for potent inhibition. nih.gov The strategic placement of aryl and alkyl groups is therefore a key consideration in the optimization of indolin-2-one-based inhibitors.

Molecular Hybridization and Bioisosteric Design Principles

Molecular hybridization involves combining two or more pharmacophores (the essential structural features for biological activity) into a single molecule to create a new compound with improved or dual activity. frontiersin.org This strategy has been successfully applied to indolin-2-one derivatives. For instance, a pharmacophore hybridization approach was used to design novel substituted indolin-2-one derivatives as potent inhibitors of p21-activated kinase 4 (PAK4), a target in cancer therapy. nih.gov

Bioisosteric replacement is another key strategy in medicinal chemistry where one atom or group of atoms is replaced by another with similar physical or chemical properties to enhance the desired biological or physical properties of a compound. nih.govwikipedia.orgmdpi.com In the context of indolin-2-one derivatives, crystallographic structural information has been used to design bioisosteric replacements for an amide moiety in a series of p38α inhibitors. nih.gov This led to the development of a triazole derivative with improved stability and potent in-vivo activity. nih.gov Bioisosteric replacement can be a powerful tool to overcome issues like metabolic instability while maintaining or improving biological activity. nih.govcambridgemedchemconsulting.com

Scaffold Hopping and Pharmacophore Linking Strategies

Scaffold hopping is a computational or experimental strategy used to identify new molecular backbones (scaffolds) that can serve as alternatives to an existing one, while maintaining similar biological activity. nih.gov This approach is valuable for discovering novel chemical entities with improved properties, such as better patentability or reduced side effects. The indolin-2-one scaffold itself can be a starting point for scaffold hopping, or it can be the result of a hop from another core structure. For example, researchers have successfully used scaffold hopping to move from an indole (B1671886) core to an indazole framework to develop dual inhibitors of MCL-1 and BCL-2, which are important targets in cancer. rsc.org

Pharmacophore linking involves connecting two or more pharmacophoric fragments to create a new molecule. This strategy can be used to design molecules that bind to multiple sites on a target or to different targets altogether. Pharmacophore models, which define the essential 3D arrangement of functional groups required for activity, are often used to guide this process. arxiv.orgmdpi.comresearchgate.net For indolin-2-one derivatives, pharmacophore models can be developed based on known active compounds to guide the design of new molecules with enhanced potency and selectivity. researchgate.net

Computational Design and Virtual Screening in Lead Optimization

Computational methods are now integral to the drug discovery process, particularly in the optimization of lead compounds. patsnap.comscience.gov These techniques allow for the rapid and cost-effective evaluation of large numbers of molecules, helping to prioritize which compounds to synthesize and test experimentally.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov For indolin-2-one derivatives, virtual screening can be used to identify new compounds with potential activity against a specific target. farmaceut.org For example, 3D-QSAR (Quantitative Structure-Activity Relationship) studies, which correlate the 3D structure of a molecule with its biological activity, have been used to design new indolin-2-one derivatives with improved inhibitory activity against Tropomyosin receptor kinases (TRKs). tandfonline.comresearchgate.netnih.gov

Molecular docking is another powerful computational tool that predicts the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov This information can provide insights into the key interactions that stabilize the ligand-protein complex and can guide the design of more potent inhibitors. nih.gov For example, molecular docking studies have been used to understand the binding mode of indolin-2-one derivatives to targets like PAK4 and α-glucosidase. nih.govnih.gov These computational approaches, combined with experimental validation, significantly accelerate the process of lead optimization for indolin-2-one-based drug candidates. frontiersin.org

Advanced Spectroscopic and Analytical Techniques in the Characterization of 1 4 Methoxybenzyl Indolin 2 One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. By mapping the chemical environments of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information on the connectivity and spatial arrangement of atoms.

¹H NMR spectroscopy reveals the number of distinct proton types and their immediate electronic surroundings. Key parameters include the chemical shift (δ), which indicates the proton's environment; the integration, which corresponds to the number of protons generating the signal; and the splitting pattern (multiplicity), which provides information about adjacent protons. For 1-(4-Methoxybenzyl)indolin-2-one, one would expect to observe distinct signals for the aromatic protons on the indolinone core and the 4-methoxyphenyl (B3050149) group, as well as characteristic signals for the benzylic methylene (B1212753) (CH₂) protons, the methylene protons of the indolinone ring, and the methoxy (B1213986) (OCH₃) protons.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. Expected signals for this compound would include those for the carbonyl carbon (C=O) of the lactam, quaternary carbons, and the various CH, CH₂, and CH₃ carbons throughout the aromatic and aliphatic regions of the molecule.

2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish correlations between nuclei. A COSY spectrum would confirm proton-proton couplings, for instance, between adjacent aromatic protons. An HSQC spectrum correlates directly bonded proton and carbon atoms, definitively assigning each proton signal to its corresponding carbon in the molecular framework.

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic (Indolinone) | Data not available in searched literature | Data not available in searched literature |

| Aromatic (Methoxybenzyl) | Data not available in searched literature | Data not available in searched literature |

| N-CH₂ (Benzylic) | Data not available in searched literature | Data not available in searched literature |

| C-CH₂ (Indolinone) | Data not available in searched literature | Data not available in searched literature |

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| C=O (Lactam) | Data not available in searched literature |

| Aromatic & Quaternary Carbons | Data not available in searched literature |

| N-CH₂ (Benzylic) | Data not available in searched literature |

| C-CH₂ (Indolinone) | Data not available in searched literature |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis (e.g., GC-MS, ESI-MS, LC/MS-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns. The molecule is first ionized, and the resulting charged particles are separated based on their mass-to-charge (m/z) ratio.

Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are suitable for volatile and thermally stable compounds. nih.govElectrospray Ionization (ESI-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC/MS-MS) are preferred for less volatile or thermally labile molecules. nih.gov For this compound (Molecular Formula: C₁₆H₁₅NO₂), high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition.

Fragmentation analysis (MS/MS) would reveal characteristic bond cleavages. Expected fragmentation pathways for this compound could include the cleavage of the benzyl-nitrogen bond, leading to fragments corresponding to the 4-methoxybenzyl cation and the indolin-2-one anion (or radical cation depending on the ionization mode).

Detailed experimental mass spectrometry data, including specific fragmentation patterns for this compound, are not available in the cited scientific literature.

Table 3: Expected Mass Spectrometry Data for this compound

| Analysis Type | Expected Information | Value |

|---|---|---|

| Molecular Formula | - | C₁₆H₁₅NO₂ |

| Exact Mass | - | 253.1103 g/mol |

| Molecular Ion [M]⁺ | Electron Ionization | Data not available in searched literature |

| Protonated Molecule [M+H]⁺ | Electrospray Ionization | Data not available in searched literature |

Vibrational Spectroscopy for Functional Group Identification (e.g., FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. The absorption of infrared radiation corresponds to specific bond vibrations (stretching, bending), allowing for the identification of functional groups.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands. A strong absorption band around 1700-1720 cm⁻¹ would be indicative of the C=O (amide lactam) stretching vibration. The C-N stretching of the lactam and the C-O stretching of the methoxy ether group would also produce distinct signals. Aromatic C-H and C=C stretching vibrations would appear in their respective characteristic regions.

While FT-IR is a common technique for routine characterization, specific, published spectra for this compound could not be located in the searched literature.

Table 4: Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretching (Aromatic) | Ar-H | Data not available in searched literature |

| C-H Stretching (Aliphatic) | CH₂, CH₃ | Data not available in searched literature |

| C=O Stretching | Amide (Lactam) | Data not available in searched literature |

| C=C Stretching | Aromatic Ring | Data not available in searched literature |

| C-O Stretching | Ether | Data not available in searched literature |

X-ray Crystallography for Three-Dimensional Structural Determination and Conformation

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. By diffracting a beam of X-rays off a single crystal, a unique diffraction pattern is generated, which can be mathematically reconstructed to yield a detailed model of the molecular and crystal structure.

This technique provides precise bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing the molecule's conformation. For this compound, a crystal structure would definitively establish the relative orientation of the indolinone ring system and the 4-methoxybenzyl group. For instance, a related compound, 5-Chloro-1-(4-methoxybenzyl)indoline-2,3-dione, shows a dihedral angle of 88.44 (8)° between the benzene (B151609) ring and the indole (B1671886) moiety. Similar analysis for the title compound would provide crucial insight into its solid-state conformation and intermolecular interactions, such as hydrogen bonding or π–π stacking, which dictate the crystal packing.

A search of the scientific literature and crystallographic databases did not yield a published crystal structure for this compound.

Table 5: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available in searched literature |

| Space Group | Data not available in searched literature |

| Unit Cell Dimensions | Data not available in searched literature |

| Key Bond Lengths/Angles | Data not available in searched literature |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) are characteristic of the types of electronic transitions possible within the molecule, particularly those involving π-electrons in conjugated systems.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of its chromophores: the indolinone system and the 4-methoxyphenyl group. Electronic transitions such as π → π* are expected due to the aromatic rings. The indole chromophore itself is known to have distinct absorption bands. The position and intensity of these bands can be influenced by the solvent polarity and the specific substitution pattern on the molecule.

Although UV-Vis spectroscopy is a standard characterization method, a published spectrum with specific λmax values for this compound in a specified solvent could not be found in the reviewed literature.

Table 6: Expected UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Type of Transition |

|---|---|---|

| Data not available | Data not available in searched literature | Data not available in searched literature |

常见问题

Q. Basic Characterization

- NMR Spectroscopy : and NMR are critical for verifying substitution patterns. For example, the 4-methoxybenzyl group shows distinct signals: a singlet at δ ~3.75 ppm () and aromatic protons at δ 6.6–7.3 ppm (doublets for para-substituted benzene) .

- Melting Point (mp) : Sharp mp ranges (e.g., 154.8–155.5°C for compound 10 ) indicate purity .

- Elemental Analysis : Discrepancies ≤0.3% between calculated and observed C/H/N values confirm synthetic accuracy .

Q. Advanced Techniques

- X-ray Crystallography : Resolves stereochemical ambiguities in derivatives with allylidene or benzylidene groups (e.g., E/Z isomerism) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas for complex analogs (e.g., CHNO) .

What strategies optimize the bioactivity of this compound derivatives in anticancer research?

Q. Structure-Activity Relationship (SAR) Insights

- Substitution at the 3-Position : Introducing electron-withdrawing groups (e.g., nitro or chloro) enhances cytotoxicity. For example, 5-chloro-substituted analogs exhibit GI values as low as 2 µM against breast cancer cells .

- N-Benzyl Modifications : A 4-methoxy group on the benzyl moiety improves metabolic stability and receptor binding compared to unsubstituted or 3-methoxy analogs .

Q. Mechanistic Studies

- Apoptosis Induction : Hybrids like (E)-3-((7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methylene)-5-(4-methoxybenzyl)indolin-2-one activate caspase-3/7 pathways, validated via flow cytometry and Western blotting .

- Receptor Targeting : Derivatives with piperazinylbutyl side chains show acetylcholinesterase inhibition (IC ~0.1 µM), relevant for neurodegenerative disease research .

How should researchers address contradictions in reported biological data for this compound class?

Q. Methodological Reproducibility

- Cell Line Variability : Use standardized cell lines (e.g., MCF-7 for breast cancer) and validate assays (e.g., MTT vs. SRB) to minimize discrepancies in IC/GI values .

- Solubility Considerations : Poor aqueous solubility of hydrophobic derivatives (e.g., logP >4) may skew in vitro results. Use co-solvents like DMSO at ≤0.1% v/v to avoid artifacts .

Q. Data Validation

- Dose-Response Curves : Ensure linearity (R >0.95) across multiple concentrations to confirm potency trends .

- Negative Controls : Include parent indolin-2-one (without substitutions) to isolate the contribution of the 4-methoxybenzyl group .

What advanced computational tools support the design of novel this compound analogs?

Q. In Silico Approaches

- Molecular Docking : Predict binding affinities to targets like α-synuclein or acetylcholinesterase using software (AutoDock Vina, Schrödinger). For example, 3-(4-nitrophenyl)allylidene derivatives show strong π-π interactions with Tyr341 in acetylcholinesterase .

- QSAR Modeling : Utilize descriptors (e.g., topological polar surface area, logP) to correlate substituent effects with bioactivity .

Q. Machine Learning

- Predictive ADMET Models : Tools like ADMETlab 2.0 forecast pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) to prioritize analogs for synthesis .

How can researchers resolve synthetic challenges in scaling up this compound production?

Q. Process Chemistry

- Catalytic Optimization : Replace stoichiometric bases (e.g., NaH) with recyclable catalysts (e.g., KCO) to improve atom economy .

- Purification Strategies : Use flash chromatography (silica gel, hexane/EtOAc gradients) for intermediates, followed by recrystallization (ethanol/water) for final compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。